4-[(2-Methylcyclohexyl)oxy]aniline
Description
4-[(2-Methylcyclohexyl)oxy]aniline is a substituted aniline derivative characterized by a 2-methylcyclohexyloxy group attached to the para position of the aniline ring. The compound has been cataloged as a specialty chemical (Ref: 10-F777976) but is currently discontinued in commercial supplies . Its molecular formula is inferred to be C₁₃H₁₉NO, with an approximate molecular weight of 205.3 g/mol, based on structural similarities to related compounds like 2-[(2-ethylcyclohexyl)oxy]aniline (C₁₄H₂₁NO, 219.32 g/mol) .
Properties
IUPAC Name |
4-(2-methylcyclohexyl)oxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-10-4-2-3-5-13(10)15-12-8-6-11(14)7-9-12/h6-10,13H,2-5,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOQYPUDLTYCZRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1OC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[(2-Methylcyclohexyl)oxy]aniline, also known by its CAS number 94661-10-6, is an organic compound that has garnered interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and applications in various fields, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound features a phenolic structure with a methylcyclohexyl ether substituent. Its molecular formula is C13H19NO, and it possesses both hydrophilic and lipophilic characteristics, which may influence its biological interactions.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives of aniline can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of the microbial cell wall or interference with metabolic pathways essential for microbial survival .
Antioxidant Properties
Antioxidant activity is another area where this compound shows promise. It has been suggested that the phenolic group can scavenge free radicals, thereby protecting cells from oxidative stress. Such activities are crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been highlighted in several studies. It is believed to modulate inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes, which play a critical role in the synthesis of pro-inflammatory mediators. This property could make it beneficial in treating conditions like arthritis and other inflammatory diseases.
The biological activities of this compound can be attributed to its ability to interact with specific biomolecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammation and microbial metabolism.
- Receptor Interaction : It might interact with various receptors, modulating signaling pathways that lead to cellular responses such as apoptosis or proliferation.
- Radical Scavenging : The phenolic structure allows for effective scavenging of reactive oxygen species (ROS), reducing oxidative stress within cells.
Study on Antimicrobial Efficacy
A study published in a pharmacological journal evaluated the antimicrobial efficacy of several aniline derivatives, including this compound. Results indicated a significant inhibition of bacterial growth at concentrations as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli. The study concluded that the compound's structural features contribute to its bioactivity .
Research on Anti-inflammatory Mechanisms
In another investigation focusing on anti-inflammatory properties, researchers treated human cell lines with this compound and measured cytokine levels. The compound significantly reduced the levels of TNF-α and IL-6, indicating its potential as an anti-inflammatory agent. This suggests that it could be developed into a therapeutic agent for inflammatory diseases .
Comparative Analysis with Related Compounds
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 4-[(2-Methylcyclohexyl)oxy]aniline with structurally related aniline derivatives, emphasizing substituent effects, molecular properties, and applications.
Table 1: Comparative Analysis of Substituted Anilines
Structural and Electronic Differences
- Substituent Bulkiness: The 2-methylcyclohexyloxy group in the target compound introduces significant steric hindrance compared to linear alkyl chains (e.g., hexyloxy in 4-hexyloxyaniline) . This may reduce reactivity in nucleophilic aromatic substitution but enhance stability in hydrophobic environments.
- Electronic Effects: Electron-donating groups (e.g., methylcyclohexyloxy) enhance the electron density of the aniline ring, favoring electrophilic substitution reactions. In contrast, electron-withdrawing substituents like 3,4-dichlorophenoxy or difluoromethoxy decrease ring reactivity but improve oxidative stability .
Physicochemical Properties
- Lipophilicity: Linear alkyl chains (e.g., hexyloxy) increase lipophilicity (logP ~3.5 estimated), whereas cyclic substituents (methylcyclohexyloxy) balance hydrophobicity with steric effects .
Thermal Stability :
- Cyclohexyl-based substituents generally enhance thermal stability due to rigid cyclic structures. For example, siduron (a 2-methylcyclohexyl-containing urea herbicide) demonstrates stability in preemergence soil applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
